molecular formula C10H10ClNO3 B1357215 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid CAS No. 905811-05-4

3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid

Cat. No.: B1357215
CAS No.: 905811-05-4
M. Wt: 227.64 g/mol
InChI Key: TUXXXTLXVKEGJC-UHFFFAOYSA-N
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Description

3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is an organic compound with the molecular formula C10H10ClNO3 It is characterized by the presence of a chloro-substituted aromatic ring and an amino group attached to a propanoic acid moiety

Scientific Research Applications

3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

Target of Action

The primary target of 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid, also known as tolfenamic acid, is the enzyme cyclooxygenase (COX) . This enzyme plays a crucial role in the synthesis of prostaglandins , which are involved in inflammation and pain signaling .

Mode of Action

Tolfenamic acid acts as an inhibitor of the cyclooxygenase enzyme . By binding to the active site of the enzyme, it prevents the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation and pain .

Biochemical Pathways

The key biochemical pathway affected by tolfenamic acid is the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting the cyclooxygenase enzyme, tolfenamic acid disrupts this pathway, leading to a reduction in the production of prostaglandins .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for tolfenamic acid were not found in the search results, nonsteroidal anti-inflammatory drugs (NSAIDs) like tolfenamic acid generally have good oral absorption. They are extensively bound to plasma proteins and are widely distributed in the body. NSAIDs are metabolized in the liver and excreted via the kidneys .

Result of Action

The primary result of tolfenamic acid’s action is the reduction of inflammation and pain . By inhibiting the production of prostaglandins, it reduces the signaling for pain and inflammation at the site of injury or disease . Additionally, tolfenamic acid has been shown to have anticancer activity .

Action Environment

The action of tolfenamic acid can be influenced by various environmental factors. For instance, the presence of food in the stomach can affect the absorption of the drug . Additionally, factors such as the patient’s age, liver function, and kidney function can influence the metabolism and excretion of the drug . It’s also worth noting that the drug’s stability could be affected by storage conditions .

Biochemical Analysis

Biochemical Properties

3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid plays a significant role in biochemical reactions by inhibiting the synthesis of prostaglandins. This inhibition is achieved through the compound’s interaction with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By preventing the formation of prostaglandins, this compound reduces inflammation and pain . Additionally, it has been shown to interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been observed to induce apoptosis in head and neck cancer cells, suggesting its potential as an anticancer agent . The compound influences cell signaling pathways by inhibiting the activity of COX enzymes, which are involved in the production of pro-inflammatory mediators. This inhibition can lead to changes in gene expression and cellular metabolism, ultimately reducing inflammation and pain .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with COX enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain. Additionally, this compound has been shown to interfere with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy may decrease over time due to degradation

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing severe adverse reactions . At higher doses, toxic effects such as gastrointestinal irritation and renal toxicity have been observed . These findings highlight the importance of determining the appropriate dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert the compound into various metabolites . These metabolites are then excreted through the kidneys. The compound’s interaction with metabolic enzymes can influence its overall efficacy and safety profile. Additionally, this compound has been shown to affect metabolic flux and metabolite levels, further highlighting its role in biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, influencing its localization and accumulation . Studies have shown that this compound is distributed to different tissues, including the liver, kidneys, and gastrointestinal tract . Its transport and distribution play a crucial role in determining its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been observed to localize in various cellular compartments, including the cytoplasm and nucleus . This localization is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid typically involves the reaction of 5-chloro-2-methylaniline with an appropriate acylating agent, such as ethyl oxalyl chloride, under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then subjected to hydrolysis to yield the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the product. The compound is then purified through crystallization or chromatography techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.

    Substitution: The chloro group on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted aromatic compounds.

Comparison with Similar Compounds

    Tolfenamic acid: An anti-inflammatory agent with a similar structure, used for pain relief.

    2-[(3-Chloro-2-methylphenyl)amino]benzoic acid: Another compound with similar structural features and potential biological activities.

Uniqueness: 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid is unique due to its specific substitution pattern on the aromatic ring and the presence of both an amino and a carbonyl group. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-(5-chloro-2-methylanilino)-3-oxopropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6-2-3-7(11)4-8(6)12-9(13)5-10(14)15/h2-4H,5H2,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXXXTLXVKEGJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586147
Record name 3-(5-Chloro-2-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905811-05-4
Record name 3-[(5-Chloro-2-methylphenyl)amino]-3-oxopropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905811-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chloro-2-methylanilino)-3-oxopropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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